molecular formula C10H8Cl2N4OS B8743908 (2,4-Dichloro-pyrimidin-5-yl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanol

(2,4-Dichloro-pyrimidin-5-yl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanol

Cat. No.: B8743908
M. Wt: 303.17 g/mol
InChI Key: MBNURDQVIJKBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dichloro-pyrimidin-5-yl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanol is a useful research compound. Its molecular formula is C10H8Cl2N4OS and its molecular weight is 303.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8Cl2N4OS

Molecular Weight

303.17 g/mol

IUPAC Name

(2,4-dichloropyrimidin-5-yl)-(2-methylsulfanylpyrimidin-4-yl)methanol

InChI

InChI=1S/C10H8Cl2N4OS/c1-18-10-13-3-2-6(15-10)7(17)5-4-14-9(12)16-8(5)11/h2-4,7,17H,1H3

InChI Key

MBNURDQVIJKBTP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C(C2=CN=C(N=C2Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2,4-dichloropyrimidine (14.83 g, 65 mmol) in THF (200 mL) was added isopropylmagnesium chloride (78 mL, 1M, 78 mmol) dropwise at −30° C. After 30 minutes, 2-(methylthio)pyrimidine-4-carbaldehyde (10 g, 65 mmol) was added to the mixture. The mixture was warmed to 0° C. and stirred for 1 hour. Then the reaction mixture was quenched with saturated ammonium chloride solution (20 mL) and extracted with ethyl acetate (200 mL). The filtrate was washed with water (3×25 mL), brine (25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to dryness. The residue was purified by column chromatography (silica, 20 g, 200-300 mesh, eluting with methanol:dichloromethane, 1:50) to afford (2,4-dichloro-pyrimidin-5-yl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanol. (Yield 13.85 g, 71%).
Quantity
14.83 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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